6-[(4-bromobenzoyl)amino]hexanoic acid
Overview
Description
6-[(4-bromobenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.17504 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to an aminohexanoic acid backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromobenzoyl)amino]hexanoic acid typically involves the reaction of 4-bromobenzoyl chloride with 6-aminohexanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
6-[(4-bromobenzoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
- **
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Biological Activity
6-[(4-bromobenzoyl)amino]hexanoic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with proteins and enzymes, as well as its therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a hexanoic acid backbone linked to a 4-bromobenzoyl group through an amide bond, which influences its biochemical interactions. Its molecular formula is , and it has a molecular weight of approximately 300.18 g/mol.
Protein Interaction Studies
Research indicates that this compound exhibits significant binding affinity to various proteins, particularly enzymes involved in metabolic pathways. The presence of the bromine atom enhances halogen bonding interactions with amino acid residues, which can modulate enzyme activity and protein-ligand interactions .
Table 1: Binding Affinity of this compound to Selected Proteins
Protein | Binding Affinity (Kd) | Reference |
---|---|---|
Plasminogen | 0.02 mM | |
Fibrin | 0.08 mM | |
VEGF165 | Displacement IC50 = 0.12 mM |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on plasmin, an enzyme critical for fibrinolysis. It competes with lysine for binding sites on plasminogen, effectively preventing fibrin degradation. The inhibition mechanism is based on the structural similarity of the compound to lysine, allowing it to mimic lysine's interaction with the enzyme .
Case Study: Antifibrinolytic Activity
In a comparative study of various derivatives of hexanoic acid compounds, this compound demonstrated superior antifibrinolytic activity compared to traditional inhibitors like ε-aminocaproic acid (EACA). The IC50 value for plasmin inhibition was found to be significantly lower than that of EACA, indicating its potential as a more effective therapeutic agent .
Therapeutic Implications
Given its ability to inhibit plasmin activity, this compound could have therapeutic applications in conditions where excessive fibrinolysis is detrimental, such as in certain bleeding disorders or during surgical procedures where blood loss needs to be minimized.
Properties
IUPAC Name |
6-[(4-bromobenzoyl)amino]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPARCQOYICZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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